molecular formula C10H16N2O2 B12708944 Norbornane, 5-endo-methyl-5-exo-(ureidocarbonyl)- CAS No. 69365-75-9

Norbornane, 5-endo-methyl-5-exo-(ureidocarbonyl)-

Cat. No.: B12708944
CAS No.: 69365-75-9
M. Wt: 196.25 g/mol
InChI Key: LXGJWVRJWGJEIY-UHFFFAOYSA-N
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Description

Norbornane, 5-endo-methyl-5-exo-(ureidocarbonyl)- is a specialized chemical compound known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Norbornane, 5-endo-methyl-5-exo-(ureidocarbonyl)- typically involves the reaction of norbornane derivatives with specific reagents under controlled conditions. One common method includes the reaction of 5-norbornene-2-carboxylic acid derivatives with methylamine and carbonylating agents to introduce the ureidocarbonyl group . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Norbornane, 5-endo-methyl-5-exo-(ureidocarbonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield norbornane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized norbornane compounds .

Scientific Research Applications

Norbornane, 5-endo-methyl-5-exo-(ureidocarbonyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism by which Norbornane, 5-endo-methyl-5-exo-(ureidocarbonyl)- exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The ureidocarbonyl group can form hydrogen bonds and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Norbornane, 5-endo-methyl-5-exo-(ureidocarbonyl)- is unique due to the presence of the ureidocarbonyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable for specific applications where other norbornane derivatives may not be suitable .

Properties

CAS No.

69365-75-9

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

N-carbamoyl-2-methylbicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C10H16N2O2/c1-10(8(13)12-9(11)14)5-6-2-3-7(10)4-6/h6-7H,2-5H2,1H3,(H3,11,12,13,14)

InChI Key

LXGJWVRJWGJEIY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CCC1C2)C(=O)NC(=O)N

Origin of Product

United States

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